(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
These reactions can be carried out using various difluoromethylation reagents, such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms involving fluorinated compounds.
Mechanism of Action
The mechanism of action of (Difluoromethyl)naphthyl(2-thienylsulfonyl)amine involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues . This property can influence the compound’s interactions with biological molecules and its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(Difluoromethyl)benzyl(2-thienylsulfonyl)amine: Similar structure but with a benzyl group instead of a naphthyl group.
(Difluoromethyl)phenyl(2-thienylsulfonyl)amine: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
(Difluoromethyl)naphthyl(2-thienylsulfonyl)amine is unique due to the presence of the naphthyl group, which can influence its chemical and biological properties. The naphthyl group can provide additional aromatic interactions and influence the compound’s overall stability and reactivity .
Properties
Molecular Formula |
C15H11F2NO2S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(difluoromethyl)-N-naphthalen-1-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C15H11F2NO2S2/c16-15(17)18(22(19,20)14-9-4-10-21-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |
InChI Key |
ODXWTWMZGKFDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(C(F)F)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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